molecular formula C6H13NO6 B195357 2-Amino-2-deoxy-D-gluconic acid CAS No. 3646-68-2

2-Amino-2-deoxy-D-gluconic acid

Cat. No. B195357
CAS RN: 3646-68-2
M. Wt: 195.17 g/mol
InChI Key: UFYKDFXCZBTLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is a derivative of glucosamine. It is a valuable compound in the field of biochemistry due to its role in various biochemical processes. Glucosaminic acid is a component of bacterial lipopolysaccharides and is involved in the biosynthesis of glycosylated proteins and lipids .

Mechanism of Action

The mechanism of action of glucosaminic acid involves its role as a precursor in the biosynthesis of glycosylated proteins and lipids. It is involved in various biochemical pathways, including the synthesis of bacterial lipopolysaccharides. The enzyme glucosamine oxidase catalyzes the oxidation of glucosamine to glucosaminic acid, which then participates in further biochemical reactions .

Similar Compounds:

Uniqueness: Glucosaminic acid is unique due to its specific role in the oxidation of glucosamine and its applications in the synthesis of chiral compounds and glycosidase inhibitors. Its high substrate specificity and stability under various conditions make it a valuable compound in biochemical research and industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that D-Glucosaminic acid can be utilized by certain bacteria such as Salmonella enterica . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that D-Glucosaminic acid may contribute to cell membrane stability and regenerative medicine . It has been shown to have superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Molecular Mechanism

It is known that D-Glucosaminic acid is transported across the cell membrane and phosphorylated at the C-6 position during this process

Temporal Effects in Laboratory Settings

It has been suggested that D-Glucosaminic acid may have a role in wound healing, promoting cell proliferation and differentiation .

Metabolic Pathways

It is known that D-Glucosaminic acid is involved in the metabolism of certain bacteria , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

D-Glucosaminic acid is transported across the cell membrane by a phosphotransferase system (PTS) permease

Subcellular Localization

It is known that D-Glucosaminic acid is transported across the cell membrane , but whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles is yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosaminic acid can be synthesized through the oxidation of glucosamine. One efficient method involves the use of supported gold catalysts for the base-free air oxidation of glucosamine. This process is carried out in water under near room temperature and atmospheric air, achieving a high yield of glucosaminic acid .

Industrial Production Methods: Industrial production of glucosaminic acid often involves the fermentation of certain microorganisms. For example, the fungal strain Aspergillus terreus NUK-1204 has been used to produce glucosaminic acid through the oxidation of glucosamine. The enzyme glucosamine oxidase, derived from this strain, exhibits high substrate specificity and stability under various pH and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Glucosaminic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of glucosamine to glucosaminic acid is a notable reaction, often catalyzed by enzymes or supported metal catalysts .

Common Reagents and Conditions:

Major Products: The primary product of the oxidation of glucosamine is glucosaminic acid. Other reactions can yield various substituted derivatives depending on the reagents and conditions used.

properties

IUPAC Name

2-amino-3,4,5,6-tetrahydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYKDFXCZBTLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3646-68-2
Record name Glucosaminic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glucosaminic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-deoxy-D-gluconic acid
Reactant of Route 2
2-Amino-2-deoxy-D-gluconic acid
Reactant of Route 3
2-Amino-2-deoxy-D-gluconic acid
Reactant of Route 4
2-Amino-2-deoxy-D-gluconic acid
Reactant of Route 5
2-Amino-2-deoxy-D-gluconic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-2-deoxy-D-gluconic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.